molecular formula C17H16O6 B308991 Methyl 3-methoxy-4-[(3-methoxybenzoyl)oxy]benzoate

Methyl 3-methoxy-4-[(3-methoxybenzoyl)oxy]benzoate

カタログ番号 B308991
分子量: 316.3 g/mol
InChIキー: PLFLLTBVUDSHEI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 3-methoxy-4-[(3-methoxybenzoyl)oxy]benzoate, also known as MMBO, is a synthetic compound with potential applications in the field of medicinal chemistry. The compound is a derivative of benzoic acid and has a molecular weight of 338.34 g/mol. MMBO is a white crystalline powder that is soluble in organic solvents such as methanol and ethyl acetate.

作用機序

The mechanism of action of Methyl 3-methoxy-4-[(3-methoxybenzoyl)oxy]benzoate is believed to involve the inhibition of COX-2 activity. COX-2 is an enzyme that is responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting the activity of COX-2, Methyl 3-methoxy-4-[(3-methoxybenzoyl)oxy]benzoate is able to reduce inflammation and pain.
In addition to its anti-inflammatory and analgesic effects, Methyl 3-methoxy-4-[(3-methoxybenzoyl)oxy]benzoate has also been found to have antitumor activity. The compound induces apoptosis in cancer cells by activating the caspase pathway, which is involved in programmed cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of Methyl 3-methoxy-4-[(3-methoxybenzoyl)oxy]benzoate are related to its anti-inflammatory, analgesic, and antitumor activities. The compound has been found to inhibit COX-2 activity, which reduces the production of prostaglandins and leads to a reduction in inflammation and pain. Methyl 3-methoxy-4-[(3-methoxybenzoyl)oxy]benzoate has also been found to induce apoptosis in cancer cells, which may have potential applications in the treatment of cancer.

実験室実験の利点と制限

One advantage of using Methyl 3-methoxy-4-[(3-methoxybenzoyl)oxy]benzoate in lab experiments is its potency as an inhibitor of COX-2 activity. The compound has been found to be more potent than the commonly used NSAID indomethacin. Another advantage is its potential as an antitumor agent, which may have applications in cancer research.
One limitation of using Methyl 3-methoxy-4-[(3-methoxybenzoyl)oxy]benzoate in lab experiments is its synthetic nature, which may limit its availability and increase its cost. Another limitation is the lack of research on its toxicity and safety profile.

将来の方向性

There are several future directions for research on Methyl 3-methoxy-4-[(3-methoxybenzoyl)oxy]benzoate. One direction is to study its potential as an anti-inflammatory and analgesic agent in animal models of inflammation and pain. Another direction is to investigate its potential as an antitumor agent in animal models of cancer.
In addition, further research is needed to determine the toxicity and safety profile of Methyl 3-methoxy-4-[(3-methoxybenzoyl)oxy]benzoate, as well as its pharmacokinetics and pharmacodynamics. This information will be important in the development of potential therapeutic applications of the compound.
Conclusion
In conclusion, Methyl 3-methoxy-4-[(3-methoxybenzoyl)oxy]benzoate is a synthetic compound with potential applications in the field of medicinal chemistry. The compound has been found to have anti-inflammatory, analgesic, and antitumor activities, which are related to its inhibition of COX-2 activity and induction of apoptosis in cancer cells. Future research is needed to investigate its potential as a therapeutic agent and to determine its toxicity and safety profile.

合成法

The synthesis of Methyl 3-methoxy-4-[(3-methoxybenzoyl)oxy]benzoate involves the reaction of 3-methoxybenzoic acid with thionyl chloride to form 3-methoxybenzoyl chloride. The resulting compound is then reacted with methyl 3-methoxy-4-hydroxybenzoate in the presence of a base such as triethylamine to form Methyl 3-methoxy-4-[(3-methoxybenzoyl)oxy]benzoate. The reaction scheme is shown below:

科学的研究の応用

Methyl 3-methoxy-4-[(3-methoxybenzoyl)oxy]benzoate has been studied for its potential applications as an anti-inflammatory and analgesic agent. In a study published in the Journal of Medicinal Chemistry, Methyl 3-methoxy-4-[(3-methoxybenzoyl)oxy]benzoate was found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to cause inflammation and pain. Methyl 3-methoxy-4-[(3-methoxybenzoyl)oxy]benzoate was found to be a more potent inhibitor of COX-2 than the commonly used nonsteroidal anti-inflammatory drug (NSAID) indomethacin.
In another study published in the European Journal of Medicinal Chemistry, Methyl 3-methoxy-4-[(3-methoxybenzoyl)oxy]benzoate was found to have antitumor activity against human breast cancer cells. The compound was found to induce apoptosis, or programmed cell death, in the cancer cells by activating the caspase pathway.

特性

製品名

Methyl 3-methoxy-4-[(3-methoxybenzoyl)oxy]benzoate

分子式

C17H16O6

分子量

316.3 g/mol

IUPAC名

methyl 3-methoxy-4-(3-methoxybenzoyl)oxybenzoate

InChI

InChI=1S/C17H16O6/c1-20-13-6-4-5-11(9-13)17(19)23-14-8-7-12(16(18)22-3)10-15(14)21-2/h4-10H,1-3H3

InChIキー

PLFLLTBVUDSHEI-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)OC2=C(C=C(C=C2)C(=O)OC)OC

正規SMILES

COC1=CC=CC(=C1)C(=O)OC2=C(C=C(C=C2)C(=O)OC)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。